2-Methyl-4-oxopentanal

Catalog No.
S15308832
CAS No.
23260-39-1
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-oxopentanal

CAS Number

23260-39-1

Product Name

2-Methyl-4-oxopentanal

IUPAC Name

2-methyl-4-oxopentanal

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3

InChI Key

IDAHIBMEKOEBRG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C=O

2-Methyl-4-oxopentanal is an organic compound with the molecular formula C6H10O2C_6H_{10}O_2 and a molecular weight of approximately 114.14 g/mol. It is classified as a ketone and an aldehyde due to the presence of both functional groups in its structure. The compound features a methyl group at the second carbon and a carbonyl group at the fourth position, contributing to its unique reactivity and properties. Its systematic name is 2-methyl-4-oxopentanal, and it can also be represented by its InChI key: IDAHIBMEKOEBRG-UHFFFAOYSA-N .

Typical of aldehydes and ketones. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.
  • Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids under appropriate conditions.

These reactions are significant in synthetic organic chemistry for constructing complex molecules .

The synthesis of 2-methyl-4-oxopentanal can be achieved through several methods:

  • Aldol Condensation: Reacting acetaldehyde with propionaldehyde in the presence of a base can yield 2-methyl-4-oxopentanal.
  • Oxidation of Alcohols: Starting from 2-methyl-4-pentanol, oxidation using oxidizing agents like potassium permanganate or chromic acid can produce the desired aldehyde.
  • Synthetic Routes from Simple Precursors: Utilizing simpler aldehydes and ketones through controlled reactions can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing 2-methyl-4-oxopentanal from readily available starting materials .

2-Methyl-4-oxopentanal finds applications in various fields:

  • Flavoring Agents: Due to its pleasant odor, it may be used in food flavoring and fragrance formulations.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Its reactivity makes it a subject of study in organic chemistry for understanding reaction mechanisms involving carbonyl compounds .

Interaction studies involving 2-methyl-4-oxopentanal primarily focus on its reactivity with biological molecules such as proteins and nucleic acids. These interactions are crucial for understanding potential toxicity or biochemical implications. For example, reactions with amino acids may lead to modifications that affect protein function. Additionally, studies on its behavior under oxidative stress conditions could provide insights into its role in biological systems .

Several compounds share structural similarities with 2-methyl-4-oxopentanal. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Methyl-4-pentanoneC6H12OC_6H_{12}OKetone structure without aldehyde functionality
3-MethylbutanalC5H12OC_5H_{12}OAldehyde with different carbon skeleton
2-Methyl-3-pentanoneC6H12OC_6H_{12}OKetone structure differing by position
4-Oxopentanoic acidC5H8O3C_5H_{8}O_3Carboxylic acid derivative

Uniqueness: The presence of both ketone and aldehyde functionalities in 2-methyl-4-oxopentanal distinguishes it from other similar compounds, which typically possess only one of these functional groups. This dual functionality may confer unique reactivity patterns and potential applications not found in its analogs .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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